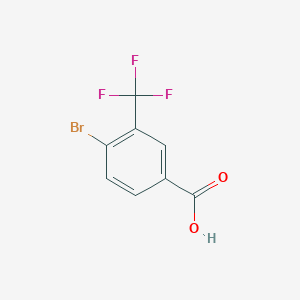

4-Bromo-3-(trifluoromethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBPFDPENZHCPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161622-14-6 | |

| Record name | 4-Bromo-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzoic acid

CAS Number: 161622-14-6

This technical guide provides a comprehensive overview of 4-Bromo-3-(trifluoromethyl)benzoic acid, a key building block in pharmaceutical and materials science research. The document details its physicochemical properties, spectroscopic data, a potential synthesis protocol, and its applications in drug discovery and polymer chemistry. This guide is intended for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Data

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 161622-14-6 | |

| Molecular Formula | C₈H₄BrF₃O₂ | |

| Molecular Weight | 269.02 g/mol | |

| Physical Form | White to Yellow or pink Solid | |

| Purity | >98.0% | |

| Storage Temperature | Room Temperature |

Table 2: Safety Information

| Hazard Statement(s) | Precautionary Statement(s) | Signal Word | Pictogram(s) |

| H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | P261, P305, P338, P351 (Avoid breathing dust/fume/gas/mist/vapours/spray, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | Warning | GHS07 (Exclamation mark) |

Source:

Spectroscopic Data

Expected ¹H NMR (Nuclear Magnetic Resonance) Data: The ¹H NMR spectrum is expected to show three aromatic protons. The proton ortho to the carboxylic acid group would likely appear as a doublet, the proton ortho to the bromine atom as another doublet, and the proton between the bromine and trifluoromethyl groups as a doublet of doublets.

Expected ¹³C NMR Data: The ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the carboxylic acid group is expected to have a chemical shift in the range of 165-175 ppm. The carbon attached to the trifluoromethyl group will show a quartet due to C-F coupling. The carbon attached to the bromine atom will also have a characteristic chemical shift. Aromatic carbons will appear in the 120-140 ppm region.[1]

Expected IR (Infrared) Spectroscopy Data: The IR spectrum is expected to exhibit a broad O-H stretch characteristic of a carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid is also anticipated.[2] Aromatic C-H and C=C stretching vibrations will be observed in their respective characteristic regions.

Expected MS (Mass Spectrometry) Data: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the carboxylic acid group and the trifluoromethyl group.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible synthetic route can be devised based on established organic chemistry principles and published procedures for structurally similar compounds, such as the synthesis of 4-Bromo-3-(trifluoromethyl)aniline.[3]

Proposed Synthesis of this compound:

A potential two-step synthesis can be proposed starting from 3-(trifluoromethyl)benzoic acid. The first step would involve the bromination of the aromatic ring, followed by the conversion of the resulting aniline to a benzoic acid via a Sandmeyer-type reaction.

Step 1: Bromination of 3-(Trifluoromethyl)aniline to 4-Bromo-3-(trifluoromethyl)aniline

-

Materials: 3-(Trifluoromethyl)aniline, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF), Dichloromethane, Sodium hydroxide solution, Water.

-

Procedure:

-

Dissolve 3-(trifluoromethyl)aniline in DMF in a round-bottom flask.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of N-Bromosuccinimide (NBS) in DMF dropwise to the aniline solution while maintaining the temperature. The para-substituted product is expected to be the major product due to the directing effects of the amino group and steric hindrance from the trifluoromethyl group.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into water and extract the product with dichloromethane.

-

Wash the organic layer with a dilute sodium hydroxide solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-Bromo-3-(trifluoromethyl)aniline.

-

The crude product can be purified by column chromatography or recrystallization.

-

Step 2: Conversion of 4-Bromo-3-(trifluoromethyl)aniline to this compound (via Sandmeyer Reaction)

-

Materials: 4-Bromo-3-(trifluoromethyl)aniline, Sodium nitrite, Hydrochloric acid, Copper(I) cyanide or other suitable reagents for the Sandmeyer reaction, Sulfuric acid, Water.

-

Procedure:

-

Dissolve 4-Bromo-3-(trifluoromethyl)aniline in a mixture of hydrochloric acid and water and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Nitrogen gas will be evolved.

-

After the addition is complete, heat the reaction mixture to ensure the completion of the reaction.

-

The resulting nitrile can then be hydrolyzed to the carboxylic acid by heating with a strong acid, such as sulfuric acid.

-

Cool the reaction mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography.

-

Applications in Research and Development

This compound is a valuable building block in medicinal chemistry and materials science due to its unique structural features.

-

Drug Discovery: The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[4] Derivatives of similar compounds have shown potential as antibacterial agents. For instance, compounds with 3-trifluoromethyl-4-halo substitutions have demonstrated good antibacterial activity.[5]

-

Materials Science: This compound can be used as a monomer in the synthesis of specialized polymers. The presence of the trifluoromethyl group can impart desirable properties to the resulting polymers, such as enhanced thermal stability and chemical resistance.[4]

Signaling Pathways and Biological Activity

While there is no direct evidence of this compound itself being involved in specific signaling pathways, its derivatives have been shown to possess biological activity. For example, pyrazole derivatives containing a 4-bromo-3-chloro-substituted aniline moiety have been investigated as antibacterial agents.[5] This suggests that molecules synthesized from this compound could potentially target bacterial pathways. Further research is needed to elucidate the specific biological targets and mechanisms of action of its derivatives.

Visualizations

References

- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-3-(trifluoromethyl)benzoic acid, a valuable building block in pharmaceutical and materials science research. This document collates available quantitative data, outlines relevant experimental protocols, and presents key spectral information to support laboratory and development activities.

Core Physical and Chemical Properties

This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a bromine atom and a trifluoromethyl group on the benzoic acid backbone, imparts unique electronic and steric properties that are of significant interest in the design of novel molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₈H₄BrF₃O₂ | [1] |

| Molecular Weight | 269.02 g/mol | [1] |

| Melting Point | 181.0 - 185.0 °C | [2] |

| Boiling Point (Predicted) | 289.2 ± 40.0 °C | N/A |

| Density (Predicted) | 1.773 g/cm³ | N/A |

| pKa (Predicted) | 3.54 ± 0.10 | N/A |

| Appearance | White to light yellow or pink solid/powder |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectral features based on its structure and data from related compounds.

1. ¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the benzene ring. Due to the electron-withdrawing nature of the carboxylic acid, bromine, and trifluoromethyl groups, these protons will be deshielded and appear at relatively high chemical shifts. The splitting pattern will be complex due to the different coupling constants between the protons.

2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon of the carboxylic acid group (C=O) will appear at the lowest field (highest chemical shift), typically in the range of 165-185 ppm. The carbon of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will appear in the typical range of 120-140 ppm, with their specific shifts influenced by the attached substituents.

3. FT-IR (Fourier-Transform Infrared) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, usually appearing around 1700 cm⁻¹.

-

C-H stretching vibrations of the aromatic ring in the region of 3000-3100 cm⁻¹.

-

C-F stretching vibrations from the trifluoromethyl group, which are typically strong and found in the 1000-1400 cm⁻¹ region.

-

A C-Br stretching vibration, which will appear at lower wavenumbers.

4. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ for this compound would be expected at m/z 268 and 270 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and the trifluoromethyl group (-CF₃).

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound could involve the bromination of 3-(trifluoromethyl)benzoic acid.

Reaction Scheme:

3-(Trifluoromethyl)benzoic acid + Br₂ (in the presence of a Lewis acid catalyst like FeBr₃) → this compound

General Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(trifluoromethyl)benzoic acid in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).

-

Slowly add a stoichiometric amount of bromine (Br₂) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

Procedure:

-

Finely powder a small amount of the dry crystalline sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). The range between these two temperatures is the melting point range.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the isothermal shake-flask method.

Procedure:

-

Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed flask.

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant saturated solution, ensuring no solid particles are transferred. This can be done using a filtered syringe.

-

Determine the concentration of the solute in the saturated solution using a suitable analytical technique, such as UV-Vis spectroscopy (after creating a calibration curve) or by evaporating the solvent and weighing the residue.

-

Calculate the solubility in units of g/100 mL or mol/L.

References

4-Bromo-3-(trifluoromethyl)benzoic acid molecular weight

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzoic acid

This technical guide provides a comprehensive overview of this compound, a key building block in pharmaceutical research and development. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the physicochemical properties, a representative synthetic protocol, and its strategic application in medicinal chemistry.

Physicochemical and Quantitative Data

Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 269.02 g/mol | [1][2][3][4] |

| Molecular Formula | C₈H₄BrF₃O₂ | [1][3][4] |

| CAS Number | 161622-14-6 | [2][3][4] |

| Appearance | White to yellow or pink solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | Room Temperature or -20°C | [1][2] |

Synthetic Protocol

The synthesis of this compound can be achieved through a multi-step process. A common route involves the regioselective bromination of 3-(trifluoromethyl)aniline followed by oxidation of the aniline to a carboxylic acid. The following is a representative experimental protocol.

Step 1: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline

This step focuses on the regioselective bromination of 3-(trifluoromethyl)aniline. The amino group directs the incoming electrophile primarily to the para position due to steric hindrance from the adjacent trifluoromethyl group.[2]

-

Materials:

-

3-(trifluoromethyl)aniline

-

N-Bromosuccinimide (NBS)

-

N,N-dimethylformamide (DMF)

-

Dichloromethane

-

Sodium hydroxide solution

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).[2]

-

Cool the solution to -10 °C using a cooling bath.[2]

-

Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) to the solution while maintaining the temperature between -10 °C and 0 °C.[2]

-

After the addition is complete, allow the reaction mixture to stir at this temperature for an additional 2-3 hours.

-

Let the reaction mixture warm to room temperature over a period of 30 minutes.[2]

-

The reaction mixture is then poured into water and extracted with dichloromethane.

-

The organic layer is washed with a dilute sodium hydroxide solution, followed by water.[2]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude 4-bromo-3-(trifluoromethyl)aniline.[2]

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Oxidation of 4-Bromo-3-(trifluoromethyl)aniline to this compound

This step involves the conversion of the amino group of 4-bromo-3-(trifluoromethyl)aniline to a carboxylic acid. A common method for this transformation is a Sandmeyer-type reaction followed by oxidation.

-

Materials:

-

4-Bromo-3-(trifluoromethyl)aniline

-

Hydrochloric acid

-

Sodium nitrite

-

Copper(I) cyanide

-

Sodium hydroxide

-

Sulfuric acid

-

-

Procedure:

-

Diazotization: Dissolve 4-Bromo-3-(trifluoromethyl)aniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. The reaction is often heated gently to drive it to completion, resulting in the formation of 4-bromo-3-(trifluoromethyl)benzonitrile.

-

Hydrolysis: The resulting benzonitrile is then hydrolyzed to the carboxylic acid. This is typically achieved by refluxing with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) followed by acidification. For example, the nitrile can be refluxed with an aqueous solution of sodium hydroxide for several hours. After cooling, the solution is acidified with concentrated hydrochloric acid to precipitate the this compound.

-

Purification: The crude benzoic acid can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent such as ethanol/water.

-

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and materials.[5] The presence of the trifluoromethyl group can enhance properties such as metabolic stability and target binding affinity.[5] The bromine atom serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[5] This is particularly useful in the exploration of structure-activity relationships (SAR) during drug discovery.[5] For instance, derivatives of this compound have shown potential as antibacterial agents.[6][7]

Visualizations

The following diagrams illustrate the synthetic workflow and the role of this compound in drug discovery.

Caption: Synthetic workflow for this compound.

Caption: Role in Structure-Activity Relationship (SAR) studies.

References

- 1. 3-Bromo-4-(trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. globalscientificjournal.com [globalscientificjournal.com]

- 4. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 5. nbinno.com [nbinno.com]

- 6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties and Solubility Determination of 4-Bromo-3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 4-Bromo-3-(trifluoromethyl)benzoic acid, a key building block in pharmaceutical and material sciences. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties and provides a detailed, adaptable experimental protocol for determining its solubility.

Physicochemical Properties

This compound's unique structure, featuring a carboxylic acid group, a bromine atom, and a trifluoromethyl group, imparts properties that are highly valuable in medicinal chemistry.[1] The trifluoromethyl moiety can enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the bromine atom serves as a versatile handle for synthetic modifications.[1]

| Property | Value | Source |

| Molecular Formula | C8H4BrF3O2 | [2] |

| Molecular Weight | 269.02 g/mol | [3][2] |

| Physical Form | White to yellow or pink solid; Off-white (hint of lemon) powder; White to Light yellow powder to crystal | [3][4] |

| Purity | 97% | [3] |

| pKa (Predicted) | 3.54 ± 0.10 | [4] |

| Storage Temperature | Room Temperature | [3][4] |

Qualitative Solubility Assessment:

While specific quantitative data is scarce, the solubility of this compound can be inferred from the behavior of structurally similar compounds like 4-(Trifluoromethyl)benzoic acid. This related compound is generally more soluble in polar organic solvents, such as ethanol and acetone, with moderate solubility in water, which is enhanced by the presence of the carboxylic acid group capable of hydrogen bonding.[5] The solubility is also expected to be influenced by temperature and pH, with higher temperatures generally leading to increased solubility in organic solvents.[5]

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a detailed methodology for determining the solubility of this compound in various solvents. This protocol is adapted from established gravimetric methods for determining the solubility of solids in liquids.[6][7][8]

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvent(s) (e.g., water, ethanol, acetone, etc.)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Calibrated pipettes

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven or vacuum desiccator

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials and place them in a thermostatic shaker set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature until the excess solid has settled.

-

Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette. To avoid transferring any solid particles, it is advisable to use a syringe filter.

-

The temperature of the solution should be maintained during this process to prevent any changes in solubility.

-

-

Gravimetric Analysis:

-

Transfer the collected aliquot of the saturated solution into a pre-weighed, clean, and dry evaporating dish.

-

Record the total weight of the evaporating dish and the solution.

-

Carefully evaporate the solvent under a fume hood or in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once the solvent is completely evaporated, place the evaporating dish containing the solid residue in a drying oven or vacuum desiccator until a constant weight is achieved.

-

Record the final weight of the evaporating dish with the dry solute.

-

-

Calculation of Solubility:

-

Weight of the solute: (Weight of dish + dry solute) - (Weight of empty dish)

-

Weight of the solvent: (Weight of dish + solution) - (Weight of dish + dry solute)

-

Solubility ( g/100 g solvent): (Weight of solute / Weight of solvent) x 100

-

Visualizations

To further clarify the experimental process, a workflow diagram is provided below.

Caption: Experimental workflow for determining solubility using the gravimetric method.

This guide provides a foundational understanding of this compound's properties and a practical framework for determining its solubility, a critical parameter for its application in drug development and material science.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 161622-14-6 [chemicalbook.com]

- 3. This compound | 161622-14-6 [sigmaaldrich.com]

- 4. This compound CAS#: 161622-14-6 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

Spectroscopic Profile of 4-Bromo-3-(trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the key chemical intermediate, 4-Bromo-3-(trifluoromethyl)benzoic acid. This compound is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of novel therapeutics and specialized polymers. Its unique substitution pattern, featuring a bromine atom and a trifluoromethyl group, allows for diverse synthetic modifications.

While a complete, publicly available dataset of all spectroscopic parameters for this compound is not readily found in a single source, this guide compiles and presents the known information and provides data from closely related analogs to offer a comprehensive analytical overview. The structure of the compound has been confirmed in the literature through standard spectroscopic methods such as Mass Spectrometry, ¹H NMR, and ¹³C NMR.[1]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 161622-14-6 | Sigma-Aldrich |

| Molecular Formula | C₈H₄BrF₃O₂ | Sigma-Aldrich |

| Molecular Weight | 269.02 g/mol | Sigma-Aldrich |

| Appearance | White to yellow or pink solid | Sigma-Aldrich |

| Purity | 97% | Sigma-Aldrich |

Spectroscopic Data

Detailed experimental spectra for this compound are not consistently available in public databases. The following tables summarize the available data for the target compound and its immediate synthetic precursor, 4-Bromo-3-(trifluoromethyl)benzaldehyde, to provide insight into the expected spectral characteristics.

¹H NMR Data

No experimental ¹H NMR data for this compound was found in the public domain. The following data is for the closely related precursor, 4-Bromo-3-(trifluoromethyl)benzaldehyde.

Table 1: ¹H NMR Spectroscopic Data for 4-Bromo-3-(trifluoromethyl)benzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent | Instrument Frequency |

| 10.05 | s | 1H, -CHO | CDCl₃ | 300 MHz |

| 8.19 | s | 1H, Ar-H | CDCl₃ | 300 MHz |

| 7.94-7.88 | m | 2H, Ar-H | CDCl₃ | 300 MHz |

| Data sourced from a synthetic protocol for 4-Bromo-3-(trifluoromethyl)benzaldehyde.[2] |

¹³C NMR Data

No experimental ¹³C NMR data for this compound was found in the public domain.

Infrared (IR) Spectroscopy

No experimental IR data for this compound was found in the public domain. The following data is for the closely related precursor, 4-Bromo-3-(trifluoromethyl)benzaldehyde.

Table 2: IR Spectroscopic Data for 4-Bromo-3-(trifluoromethyl)benzaldehyde

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1704 | C=O (Aldehyde) stretch |

| 1123 | C-F (Trifluoromethyl) stretch |

| Data sourced from a synthetic protocol for 4-Bromo-3-(trifluoromethyl)benzaldehyde.[2] |

Mass Spectrometry (MS)

No experimental mass spectrometry data for this compound was found in the public domain.

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for aromatic carboxylic acids. These methods are representative of the techniques used to characterize compounds like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer with a frequency of 300 MHz or higher is used.

-

¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

¹³C NMR Acquisition: The carbon spectrum is typically acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR. Chemical shifts are referenced to the solvent peak.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the different ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-3-(trifluoromethyl)benzoic acid. This document serves as a valuable resource for the structural elucidation and quality control of this important fluorinated building block in synthetic and medicinal chemistry.

Chemical Structure and Properties

This compound is a trifluoromethyl-substituted bromobenzoic acid derivative. Its chemical structure is presented below.

-

Molecular Formula: C₈H₄BrF₃O₂

-

Molecular Weight: 269.02 g/mol

-

CAS Number: 161622-14-6

-

Appearance: White to yellow or pink solid.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound was generated using online prediction tools. The data presented here is based on a simulated spectrum in CDCl₃ at a spectrometer frequency of 400 MHz. It is important to note that actual experimental values may vary.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 | 8.35 | d | 1H | 2.0 |

| H-2 | 8.18 | dd | 1H | 8.4, 2.0 |

| H-5 | 7.85 | d | 1H | 8.4 |

| COOH | 11.5-12.5 | br s | 1H | - |

d = doublet, dd = doublet of doublets, br s = broad singlet

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound was generated using online prediction tools. The data is presented for a simulated spectrum in CDCl₃.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 169.5 |

| C-1 | 135.8 |

| C-2 | 134.2 (q, J ≈ 33 Hz) |

| C-3 | 131.7 |

| C-4 | 129.8 |

| C-5 | 128.5 |

| C-6 | 123.0 (q, J ≈ 273 Hz) |

| CF₃ | 122.9 |

q = quartet

Structural Assignment and Spectral Interpretation

The predicted chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra are consistent with the structure of this compound.

¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

-

H-6: This proton is ortho to the bromine atom and meta to the trifluoromethyl and carboxylic acid groups. Its downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing bromine atom. It appears as a doublet due to coupling with H-5.

-

H-2: This proton is ortho to the carboxylic acid group and meta to the bromine and trifluoromethyl groups. It experiences deshielding from the carboxylic acid group and appears as a doublet of doublets due to coupling with H-5 and a smaller coupling with H-6.

-

H-5: This proton is ortho to the trifluoromethyl group and meta to the bromine and carboxylic acid groups. It is the most upfield of the aromatic protons and appears as a doublet due to coupling with H-2.

-

COOH: The carboxylic acid proton is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift. Its exact position can be concentration and solvent dependent.

¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show eight distinct signals.

-

The carbonyl carbon of the carboxylic acid group appears at the most downfield chemical shift.

-

The aromatic carbons show a range of chemical shifts influenced by the substituents. The carbon attached to the bromine (C-4) and the carbon attached to the trifluoromethyl group (C-3) are significantly affected. The trifluoromethyl group itself will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbon attached to the CF₃ group (C-3) will also likely appear as a quartet with a smaller coupling constant.

Experimental Protocols

While the data presented is predictive, a standard experimental protocol for acquiring NMR spectra of this compound would be as follows:

Sample Preparation

-

Weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Cap the NMR tube securely.

NMR Data Acquisition

-

The NMR spectra would typically be acquired on a 400 MHz or 500 MHz spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is usually sufficient. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

NMR Workflow

Caption: A typical workflow for acquiring and analyzing NMR spectra of a small molecule.

This guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound, intended to aid researchers in their synthetic and analytical endeavors. For definitive structural confirmation, experimental verification of the NMR data is recommended.

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-bromo-3-(trifluoromethyl)benzoic acid, a key building block in the development of pharmaceuticals and advanced materials. This document outlines a detailed experimental protocol, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow.

Introduction

This compound is a valuable intermediate in organic synthesis. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the trifluoromethyl group can enhance the metabolic stability and binding affinity of target molecules. This guide details a reliable multi-step synthesis beginning with the readily available starting material, 3-(trifluoromethyl)aniline.

Synthesis Pathway

The most well-documented and practical synthesis of this compound proceeds through a three-step sequence starting from 3-(trifluoromethyl)aniline:

-

Bromination: Electrophilic aromatic substitution of 3-(trifluoromethyl)aniline with a suitable brominating agent to regioselectively install a bromine atom at the para position.

-

Sandmeyer Reaction: Conversion of the resulting 4-bromo-3-(trifluoromethyl)aniline to the corresponding benzonitrile via diazotization followed by cyanation.

-

Hydrolysis: Hydrolysis of the benzonitrile to the desired carboxylic acid under acidic or basic conditions.

Caption: Multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline

This procedure is adapted from a known protocol for the regioselective bromination of 3-(trifluoromethyl)aniline.

Materials:

-

3-(Trifluoromethyl)aniline

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in DMF.

-

In a separate flask, prepare a solution of NBS (1.05 equivalents) in DMF.

-

Slowly add the NBS solution to the aniline solution at room temperature with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with brine solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 4-bromo-3-(trifluoromethyl)aniline can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 4-Bromo-3-(trifluoromethyl)benzonitrile (Sandmeyer Reaction)

This is a general procedure for the Sandmeyer reaction, which should be effective for this substrate.

Materials:

-

4-Bromo-3-(trifluoromethyl)aniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Ice

-

Toluene

Procedure:

-

Prepare a solution of 4-bromo-3-(trifluoromethyl)aniline (1.0 equivalent) in aqueous HCl. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the vigorously stirred copper(I) cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

-

Cool the mixture to room temperature and extract the product with toluene.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 4-bromo-3-(trifluoromethyl)benzonitrile can be purified by distillation or column chromatography.

Step 3: Synthesis of this compound (Hydrolysis)

This is a standard procedure for the hydrolysis of a benzonitrile.

Materials:

-

4-Bromo-3-(trifluoromethyl)benzonitrile

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Sodium hydroxide (for workup)

-

Dichloromethane or other suitable organic solvent

Procedure:

-

In a round-bottom flask, combine 4-bromo-3-(trifluoromethyl)benzonitrile (1.0 equivalent) with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it over ice.

-

The solid carboxylic acid may precipitate upon cooling and dilution. If so, collect the solid by filtration.

-

If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent like dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

The following table summarizes the typical quantitative data for this synthesis pathway. Please note that yields are indicative and can vary based on reaction scale and optimization.

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-(Trifluoromethyl)aniline | N-Bromosuccinimide | DMF | Room Temp. | 2 - 4 | 85 - 95 |

| 2 | 4-Bromo-3-(trifluoromethyl)aniline | 1. NaNO₂, HCl2. CuCN, KCN | Water, Toluene | 0 - 60 | 2 - 4 | 70 - 85 |

| 3 | 4-Bromo-3-(trifluoromethyl)benzonitrile | H₂SO₄, H₂O | - | Reflux | 4 - 8 | 80 - 95 |

Experimental Workflow

Caption: Detailed workflow for the synthesis of this compound.

Spectral Data for this compound

Final product characterization is crucial for confirming its identity and purity. Below is a summary of expected spectral data.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons will appear as multiplets or doublets in the range of 7.5-8.5 ppm. The carboxylic acid proton will be a broad singlet at a higher chemical shift (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | Signals for the aromatic carbons will be observed between 120-140 ppm. The trifluoromethyl carbon will appear as a quartet due to C-F coupling. The carboxylic carbon will be in the range of 165-175 ppm. |

| IR (Infrared) Spectroscopy | A broad O-H stretch for the carboxylic acid will be present around 2500-3300 cm⁻¹. A strong C=O stretch will be observed around 1700 cm⁻¹. C-F stretching bands will appear in the region of 1100-1300 cm⁻¹. |

Conclusion

The described three-step synthesis from 3-(trifluoromethyl)aniline provides a reliable and scalable route to this compound. The protocols are based on well-established organic transformations and utilize readily available reagents. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of complex organic molecules for various applications. Further optimization of reaction conditions may be necessary depending on the desired scale and purity requirements.

A Technical Guide to 4-Bromo-3-(trifluoromethyl)benzoic Acid for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-(trifluoromethyl)benzoic acid is a key building block in modern medicinal chemistry and materials science. Its unique trifluoromethyl and bromo substitutions on a benzoic acid core make it an invaluable starting material for the synthesis of a diverse range of complex molecules. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, while the bromo substituent serves as a versatile handle for various cross-coupling reactions, enabling extensive Structure-Activity Relationship (SAR) studies.[1] This guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its application, and its role in the development of targeted therapeutics.

Commercial Suppliers and Specifications

A reliable supply of high-purity this compound is crucial for reproducible research and development. Several commercial suppliers offer this compound with varying specifications. The following table summarizes the available data for easy comparison.

| Supplier Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Available Quantities |

| Sigma-Aldrich | 161622-14-6 | C₈H₄BrF₃O₂ | 269.02 | 97% | Inquire |

| Thermo Scientific | 161622-14-6 | C₈H₄BrF₃O₂ | 269.02 | 98% | 1 g, 5 g |

| Biosynth | 161622-14-6 | C₈H₄BrF₃O₂ | 269.02 | Inquire | Inquire |

| Tokyo Chemical Industry (TCI) | 161622-14-6 | C₈H₄BrF₃O₂ | 269.02 | >98.0% (GC) | 1g, 5g, 25g |

| NINGBO INNO PHARMCHEM CO.,LTD. | 161622-14-6 | C₈H₄BrF₃O₂ | 269.02 | High-purity | Bulk inquiries |

| Aromalake Chemical Co., Ltd. | 161622-14-6 | C₈H₄BrF₃O₂ | 269.02 | Inquire | Inquire |

Core Applications in Drug Discovery

This compound is a strategic component in the synthesis of novel bioactive molecules, particularly in the fields of oncology and neurology. Its utility is most pronounced in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.[2][3][4][5]

Kinase Inhibitor Synthesis

The compound is frequently employed in the synthesis of small molecule kinase inhibitors.[2][3] The trifluoromethyl group can contribute to favorable interactions within the ATP-binding pocket of various kinases, while the benzoic acid moiety can be functionalized to introduce pharmacophores that target specific regions of the enzyme. The bromo-substituent allows for the facile introduction of diverse aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold to optimize potency and selectivity.

GPCR Modulator Development

In the realm of GPCRs, this compound serves as a scaffold for the synthesis of allosteric modulators.[4][5][6][7][8] These modulators bind to sites topographically distinct from the endogenous ligand binding site, offering opportunities for greater subtype selectivity and a more nuanced modulation of receptor activity. The ability to diversify the molecule through reactions at the bromine position is key to developing modulators with desired pharmacological profiles.

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is a primary application of this compound. The following protocol provides a detailed methodology for a typical Suzuki coupling reaction.

Suzuki-Miyaura Coupling of this compound with a Generic Arylboronic Acid

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction between this compound and an arylboronic acid.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

Triphenylphosphine (PPh₃, 0.04 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Toluene (5 mL, degassed)

-

Ethanol (2 mL, degassed)

-

Water (2 mL, degassed)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.

-

Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

-

Add the degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) to the reaction flask.

-

Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes and ethyl acetate) to afford the desired biaryl product.

Signaling Pathway Visualization

The following diagram illustrates a simplified generic kinase signaling pathway, a common target for inhibitors synthesized using this compound as a starting material.

Caption: A generic kinase signaling cascade and its inhibition.

Logical Workflow for SAR Studies

The iterative process of drug discovery, particularly Structure-Activity Relationship (SAR) studies, benefits greatly from the versatility of this compound. The following diagram illustrates a typical workflow.

Caption: Workflow for Structure-Activity Relationship studies.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its commercial availability from a range of suppliers, coupled with its synthetic versatility, makes it an essential tool for medicinal chemists. The detailed experimental protocol and workflow diagrams provided in this guide are intended to facilitate its effective use in the laboratory for the discovery and optimization of novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. experts.umn.edu [experts.umn.edu]

- 7. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]

- 8. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Bromo-3-(trifluoromethyl)benzoic Acid: Purity and Available Grades

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the purity and commercially available grades of 4-Bromo-3-(trifluoromethyl)benzoic acid (CAS No. 161622-14-6), a key building block in pharmaceutical and materials science research. Understanding the available purity levels is critical for ensuring the reliability and reproducibility of experimental results.

Summary of Available Grades and Purity

This compound is offered by various chemical suppliers in several grades, with purity levels typically ranging from 95% to over 99%. The specific grade and its corresponding purity are often determined by the intended application, with higher purity grades being essential for demanding applications such as the synthesis of active pharmaceutical ingredients (APIs).

The table below summarizes the quantitative data on the purity and grades of this compound available from prominent suppliers.

| Supplier/Brand | Purity Specification | Analytical Method | Grade/Product Code |

| Sigma-Aldrich | 97% | Not Specified | 161622-14-6[1] |

| Unnamed Supplier | min 98% | Not Specified | Not Specified[2] |

| Thermo Scientific | 98% | Not Specified | p-7030768[3] |

| Tokyo Chemical Industry (TCI) | >98.0% | GC (T) | B4821 |

| VWR | ≥95% | Not Specified | Not Specified[4] |

| Chemwill Asia Co., Ltd. | 99.50% | Not Specified | Not Specified[5] |

| Synthonix (via Sigma-Aldrich) | 95% | Not Specified | SY3H3D677B31 |

Note: The analytical method for purity determination is not always disclosed on supplier websites. For critical applications, it is recommended to request a Certificate of Analysis (CoA) which provides lot-specific purity data and the analytical method used.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are often proprietary to the manufacturers. However, general methodologies can be inferred from standard organic chemistry practices and related literature.

A study on the in vitro and in vivo metabolism of bromobenzoic acids utilized High-Performance Liquid Chromatography (HPLC) for analysis. While not specific to this compound, the methodology provides a relevant example of an analytical protocol. Standard solutions of bromobenzoic acids were prepared in water and further diluted for analysis. The separation was achieved using a conventional gradient system with methanol and 0.1% formic acid.[6]

For purification, recrystallization from a suitable solvent system is a common method to enhance the purity of solid organic compounds like this compound. The choice of solvent would depend on the solubility profile of the compound and its impurities.

Logical Relationship of Purity Grades

The following diagram illustrates the general hierarchy of purity grades for chemical reagents, which is applicable to this compound. Reagent grade is a common starting point, with further purification steps leading to higher purity grades suitable for more sensitive applications.

Caption: Hierarchy of chemical purity grades.

This guide provides a foundational understanding of the purity and available grades of this compound. For specific experimental needs, it is crucial to consult the supplier's documentation and, if necessary, perform independent analytical verification to ensure the material meets the requirements of your research or development project.

References

- 1. This compound | 161622-14-6 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. fishersci.pt [fishersci.pt]

- 4. China 4 Bromo 3 trifluoromethyl benzoic acid Manufacturers Factory Suppliers [purestchem.com]

- 5. This compound | 161622-14-6 [chemicalbook.com]

- 6. chromatographytoday.com [chromatographytoday.com]

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzoic acid: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and physicochemical properties of 4-Bromo-3-(trifluoromethyl)benzoic acid. It is intended for professionals in research and development who utilize this versatile chemical intermediate in the synthesis of novel compounds, particularly in the pharmaceutical and agrochemical industries.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. The presence of both a bromine atom and a trifluoromethyl group makes it a valuable building block in organic synthesis, offering multiple reaction sites for molecular elaboration.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 161622-14-6 | Multiple Sources |

| Molecular Formula | C₈H₄BrF₃O₂ | Multiple Sources |

| Molecular Weight | 269.02 g/mol | Multiple Sources |

| Appearance | White to off-white or light yellow crystalline powder | Multiple Sources |

| Melting Point | 181.0 to 185.0 °C | Tokyo Chemical Industry |

| Purity | >98.0% (GC) | Tokyo Chemical Industry |

| pKa (Predicted) | 3.54 ± 0.10 | ChemicalBook |

Safety and Hazard Information

This compound is classified as an irritant. Standard laboratory safety precautions should be strictly followed when handling this compound.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Emergency First Aid Procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Wash hands thoroughly after handling.[2]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at room temperature away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of this chemical in accordance with federal, state, and local regulations. It should be disposed of as hazardous waste. Do not allow it to enter drains or waterways.[2]

Applications in Research and Development

This compound is a key intermediate in the synthesis of various biologically active molecules.[4] Its utility stems from the trifluoromethyl group, which can enhance metabolic stability and binding affinity of a molecule, and the bromine atom, which serves as a versatile handle for cross-coupling reactions.[4]

Synthesis of Antibacterial Agents

Derivatives of this compound have been investigated for their potential as antibacterial agents, particularly as inhibitors of bacterial fatty acid biosynthesis.[5]

Experimental Protocol: Synthesis of 4-[4-[[4-Bromo-3-(trifluoromethyl)anilino]methyl]-3-(4-fluorophenyl)pyrazol-1-yl]benzoic Acid (Adapted from Literature) [5]

This protocol is for a derivative and is provided as an example of how this compound can be utilized in a multi-step synthesis.

Materials:

-

4-Bromo-3-(trifluoromethyl)aniline (can be synthesized from this compound via a Curtius or similar rearrangement)

-

4-Fluorophenyl-substituted pyrazole aldehyde

-

Appropriate solvent (e.g., ethanol)

-

Reducing agent (e.g., sodium borohydride)

-

Standard laboratory glassware and equipment

Procedure:

-

Imine Formation: Dissolve 4-Bromo-3-(trifluoromethyl)aniline (1 equivalent) and the 4-fluorophenyl-substituted pyrazole aldehyde (1 equivalent) in ethanol. Stir the mixture at room temperature for 2-4 hours to form the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired anilino]methyl]-3-(4-fluorophenyl)pyrazol-1-yl]benzoic acid derivative.

Potential Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis

Compounds synthesized from this compound have shown promise as inhibitors of the bacterial fatty acid synthesis (FAS-II) pathway.[5] This pathway is essential for bacterial survival and is a validated target for antibacterial drugs.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. While it presents moderate hazards requiring careful handling, its utility in creating molecules with enhanced biological activity is well-documented. Researchers and drug development professionals should adhere to the safety guidelines outlined in this document to ensure safe and effective use in their laboratories.

References

- 1. fishersci.com [fishersci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs | MDPI [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Keystone in Modern Benzoic Acid-Based Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into benzoic acid derivatives represents a powerful and widely adopted strategy in modern medicinal chemistry. This technical guide provides a comprehensive overview of the multifaceted roles of the CF3 group, detailing its influence on the physicochemical properties, biological activity, and pharmacokinetic profiles of benzoic acid-based therapeutic agents. This document adheres to stringent requirements for data presentation, experimental detail, and visual representation to serve as a valuable resource for professionals in drug discovery and development.

Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group onto a benzoic acid scaffold profoundly alters its fundamental physicochemical characteristics. These modifications are often pivotal in transforming a lead compound into a viable drug candidate by enhancing its drug-like properties. The primary effects are centered on lipophilicity, acidity, and metabolic stability.

Modulation of Lipophilicity

The CF3 group is significantly more lipophilic than a hydrogen atom or a methyl group, a property quantified by the Hansch lipophilicity parameter (π). Increased lipophilicity can enhance a molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[1][2][3] However, excessive lipophilicity can lead to poor solubility and increased metabolic turnover. The CF3 group offers a well-calibrated enhancement of lipophilicity.[4]

Enhancement of Acidity

As a potent electron-withdrawing group, the trifluoromethyl substituent has a marked impact on the acidity of the benzoic acid moiety. By stabilizing the negative charge of the carboxylate anion through an inductive effect, the CF3 group increases the acidity (lowers the pKa) of the benzoic acid.[5] This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH, which in turn influences its solubility, permeability, and interaction with biological targets. The position of the CF3 group on the benzene ring allows for fine-tuning of this effect.

Increased Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[1] The substitution of a metabolically labile C-H bond with a C-F bond, or the introduction of a robust CF3 group, can effectively block sites of oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][6] This enhanced metabolic stability leads to a longer in vivo half-life, reduced clearance, and potentially a lower required therapeutic dose.[7]

Quantitative Physicochemical Data

To facilitate a clear comparison, the following tables summarize key quantitative data illustrating the impact of the trifluoromethyl group on the physicochemical properties of benzoic acid.

Table 1: Comparison of Hansch Lipophilicity Parameter (π)

| Substituent | Hansch π Value |

| -H | 0.00 |

| -CH3 | 0.56 |

| -CF3 | 0.88 [4] |

Table 2: Comparison of pKa Values for Benzoic Acid and its Trifluoromethylated Isomers

| Compound | pKa Value |

| Benzoic Acid | 4.20[5] |

| 2-(Trifluoromethyl)benzoic Acid | ~3.5-3.7 |

| 3-(Trifluoromethyl)benzoic Acid | 3.86 |

| 4-(Trifluoromethyl)benzoic Acid | 3.69 (calculated)[8] |

Note: Experimental pKa values can vary slightly depending on the measurement conditions.

Role in Drug Action and Therapeutic Applications

The unique properties conferred by the trifluoromethyl group have been leveraged in the design of numerous successful drugs targeting a range of diseases. In the context of benzoic acid derivatives, the CF3 group has been instrumental in the development of potent and selective inhibitors of enzymes and modulators of receptors.

Selective Cyclooxygenase-2 (COX-2) Inhibition

A prominent example of the strategic use of the trifluoromethyl group is in the development of selective COX-2 inhibitors for the treatment of inflammation and pain. The substitution of a methyl group with a trifluoromethyl group in non-steroidal anti-inflammatory drugs (NSAIDs) can dramatically alter their selectivity towards COX-2 over the constitutively expressed COX-1 isoform. This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.

For instance, the trifluoromethyl analogue of Indomethacin has been shown to be a potent and selective COX-2 inhibitor.[9] The larger and more lipophilic CF3 group can exploit subtle differences in the active sites of the two enzyme isoforms, leading to preferential binding to COX-2.

Modulation of G-Protein Coupled Receptors (GPCRs)

Trifluoromethylated benzoic acid derivatives have also emerged as valuable scaffolds for the development of allosteric modulators of GPCRs.[10] Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site, offering a more nuanced and potentially safer way to control receptor activity. The physicochemical properties of the CF3 group can be critical for achieving the desired binding affinity and modulatory effect at the allosteric site.

Signaling Pathways and Experimental Workflows

Visual representations of the biological pathways and experimental procedures are essential for a clear understanding of the role of trifluoromethylated benzoic acid derivatives.

Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of a selective trifluoromethylated benzoic acid derivative on COX-2.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. inotiv.com [inotiv.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]

Electronic and steric effects of substituents on benzoic acid

An In-depth Technical Guide to the Electronic and Steric Effects of Substituents on Benzoic Acid Acidity

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the structural factors that govern the acidity of substituted benzoic acids. An understanding of these principles is fundamental in physical organic chemistry and critical for rational drug design, where modulating the acidity (pKa) of a molecule is key to controlling its pharmacokinetic and pharmacodynamic properties. We will explore the distinct roles of electronic and steric effects, their quantitative evaluation, and the experimental methods used for their determination.

The Foundation: Electronic Effects on Acidity

The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the benzoate anion. Substituents on the aromatic ring influence this stability through a combination of two primary electronic mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and arises from the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) pull electron density away from the carboxylate group, dispersing the negative charge and stabilizing the anion. This increased stability leads to a stronger acid (lower pKa). Conversely, electron-donating groups (EDGs) push electron density towards the carboxylate, intensifying the negative charge, destabilizing the anion, and resulting in a weaker acid (higher pKa).[1][2]

-

Resonance Effect (R) or Mesomeric Effect (M): This effect involves the delocalization of π electrons across the aromatic system. EWGs with π-accepting capabilities (e.g., -NO₂, -CN) can delocalize the negative charge of the carboxylate anion onto the ring, significantly stabilizing it and increasing acidity. EDGs with lone pairs of electrons (e.g., -OH, -NH₂) can donate electron density into the ring via resonance, which destabilizes the negatively charged carboxylate and decreases acidity.[3]